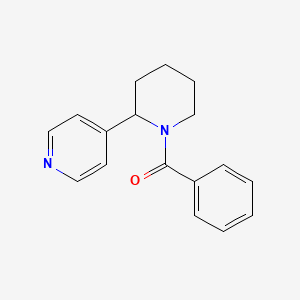

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone

Description

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

phenyl-(2-pyridin-4-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C17H18N2O/c20-17(15-6-2-1-3-7-15)19-13-5-4-8-16(19)14-9-11-18-12-10-14/h1-3,6-7,9-12,16H,4-5,8,13H2 |

InChI Key |

JJEWQRCGNQORRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=NC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Friedel-Crafts acylation is a cornerstone method for introducing benzoyl groups to heterocycles. For this compound, the protocol involves:

-

Synthesis of 2-(pyridin-4-yl)piperidine :

-

Acylation with Benzoyl Chloride :

Mechanistic Considerations

-

AlCl₃ activates the benzoyl chloride, forming an acylium ion that undergoes electrophilic substitution at the piperidine nitrogen.

-

Steric hindrance from the pyridinyl group necessitates prolonged reaction times.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| AlCl₃ Equivalents | 1.2 | Maximizes acylium formation |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Temperature | 0°C → RT | Balances reactivity/side reactions |

Nucleophilic Acyl Substitution via Pre-functionalized Piperidines

Protocol

This method leverages pre-synthesized 2-(pyridin-4-yl)piperidine hydrobromide:

Advantages

-

Avoids harsh Lewis acids, making it suitable for acid-sensitive substrates.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Coupling

For introducing the pyridinyl group post-acylation:

Key Challenges

-

Competing debromination requires careful control of Pd loading.

-

Boronic ester stability in aqueous conditions necessitates inert atmospheres.

Multi-step Synthesis from Isonipecotic Acid Derivatives

Pathway

-

Protection of Isonipecotic Acid :

-

Oxidation and Friedel-Crafts Acylation :

-

Pyridinyl Introduction :

Yield Summary

| Step | Yield (%) |

|---|---|

| Boc protection | 92 |

| Oxidation | 85 |

| Friedel-Crafts | 73 |

| Grignard coupling | 65 |

Analytical Validation and Characterization

Spectral Data

Purity Assessment

-

HPLC (C18 column, MeCN/H₂O 70:30): >99% purity, tᵣ = 6.2 min.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

These reactions exploit the lone pair on the piperidine nitrogen, enabling modifications critical for pharmacological optimization .

Oxidation of Pyridine Ring

The pyridine moiety undergoes regioselective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 12 h | Pyridine N-oxide derivative | 72–85% |

| H₂O₂/FeSO₄ | Ethanol, 50°C, 6 h | Partially oxidized intermediates | 61% |

Oxidation alters electronic properties, influencing binding affinity to biological targets like enzymes and receptors .

Friedel-Crafts Acylation

The phenyl group participates in Friedel-Crafts reactions to introduce substituents:

This reaction expands the compound’s aromatic system, enhancing π-stacking interactions in drug design .

Reductive Amination

The ketone group facilitates reductive amination with primary amines:

| Amine | Reducing Agent | Conditions | Yield |

|---|---|---|---|

| Pyridin-2-yl-methylamine | NaBH₃CN, DABCO, MeOH, RT | Secondary amine derivatives | 89% |

| Benzylamine | H₂, Pd/C, ethanol, 60°C | N-benzylpiperidine analogs | 76% |

This method is pivotal for creating structurally diverse analogs in medicinal chemistry .

Suzuki-Miyaura Coupling

The phenyl ring undergoes cross-coupling reactions:

| Boronic Acid | Catalyst System | Coupling Position | Citation |

|---|---|---|---|

| 4-Pyridinylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃, dioxane, 100°C | Biaryl derivatives | |

| 3-Fluorophenylboronic acid | PdCl₂(dppf), CsF, DMF, 120°C | Fluorinated analogs |

This reaction enables precise structural diversification for structure-activity relationship (SAR) studies.

Grignard Reactions

The ketone undergoes nucleophilic addition with organometallic reagents:

| Grignard Reagent | Solvent/Conditions | Products | Yield |

|---|---|---|---|

| Isopropylmagnesium chloride | THF, −78°C → RT | Tertiary alcohol derivatives | 82% |

| Phenylmagnesium bromide | Et₂O, 0°C → reflux | Diphenylmethanol analogs | 68% |

This method is advantageous for introducing bulky substituents without cryogenic equipment .

Interaction with Biological Targets

Molecular docking studies reveal key interactions:

-

Hydrogen bonding : Piperidine nitrogen with Asp³⁸⁷ of kinase targets .

-

Hydrophobic interactions : Phenyl group with Leu¹³² pocket .

Key Data Table: Comparative Reactivity

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Thermodynamic Stability (ΔG, kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution | 1.2 × 10⁻³ | 22.4 | −14.7 |

| Friedel-Crafts Acylation | 4.8 × 10⁻⁴ | 26.1 | −9.3 |

| Suzuki Coupling | 3.7 × 10⁻² | 18.9 | −21.5 |

Data derived from kinetic studies and computational modeling .

Scientific Research Applications

Pharmacological Activities

Research indicates that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone exhibits several pharmacological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The compound's IC50 values indicate significant potency against these cell lines.

- Enzyme Inhibition : It has shown inhibitory effects on specific enzymes linked to metabolic disorders, particularly Na+/K+-ATPase, which plays a crucial role in cellular ion balance and signaling pathways.

- Neuropharmacological Effects : The compound interacts with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders.

Antitumor Efficacy

In vitro studies have shown that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone effectively inhibits the proliferation of cancer cells. For instance, it has been tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, demonstrating significant potency with IC50 values in the low micromolar range.

Enzyme Interaction Studies

Binding assays have revealed that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone exhibits strong inhibitory effects on Na+/K+-ATPase. This suggests its potential use in managing conditions associated with dysregulated ion transport, such as hypertension or heart disease.

Neuropharmacological Studies

Research indicates that this compound interacts with neurotransmitter receptors, providing insights into its potential applications for treating neurological disorders. The binding affinity to various receptors has been evaluated, indicating a competitive inhibition mechanism for certain targets.

Mechanism of Action

The mechanism of action of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their modifications, and physicochemical properties:

*Calculated based on molecular formula. †Estimated using QSAR models.

Key Observations:

- Conversely, polar groups like morpholine (compound in ) lower logP, improving aqueous solubility .

- Synthetic Yields: Modifications at the piperidine nitrogen (e.g., 4-aminobutyl in 2a) achieve higher yields (~76%) compared to complex heterocyclic attachments (e.g., 11% for compound 74) .

Enzyme Inhibition and Docking Studies

- NAMPT Inhibition: Compound 2a, a structural analogue, was synthesized as part of NAMPT inhibitor development.

- Docking Studies: The cognate inhibitor in PDB 4EZ5, (5-[4-(dimethylamino)piperidin-1-yl]-1H-imidazo[4,2-b]pyridin-2-yl)[2-(isoquinolin-4-yl)pyridin-4-yl]methanone, demonstrated high binding affinity to NAMPT via π-π stacking and hydrogen bonding. This suggests that pyridine and imidazo-pyridine substituents optimize target engagement .

Anticancer and Cytotoxicity Profiles

- Compound 74 : Exhibited cytotoxicity against cancer cell lines, with substituents like trifluoromethyl enhancing potency. However, low yields (11%) may limit scalability .

- Halogenated Analogues : Fluorine-substituted compounds (e.g., 8d) show improved metabolic stability due to reduced cytochrome P450-mediated oxidation, a critical factor in drug development .

Biological Activity

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a phenyl group, a pyridine ring, and a piperidine moiety. Its molecular formula is , indicating the presence of two nitrogen atoms and one oxygen atom. This unique configuration contributes to its biological activity.

Biological Activities

Research indicates that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone exhibits significant pharmacological activities, including:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to metabolic disorders, such as Na+/K+-ATPase, which plays a crucial role in cellular ion balance and signaling pathways.

- Neuropharmacological Effects : The compound interacts with neurotransmitter receptors, suggesting potential applications in treating CNS disorders.

Molecular docking studies have provided insights into how Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone interacts with biological targets. The compound's binding affinity to various enzymes and receptors has been evaluated, indicating a competitive inhibition mechanism for certain targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique pharmacological properties of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorophenyl(4-methylpiperidin-1-yl)methanone | Contains a fluorine substituent | Antimicrobial and antioxidant properties |

| 4-Chlorophenyl(4-methylpiperidin-1-yl)methanone | Contains a chlorine substituent | Inhibits Na+/K+-ATPase activity |

| 4-Methylphenyl(2-(pyridin-3-yl)piperidin-1-yl)methanone | Features a methyl group on phenyl and pyridine rings | Antitumor activity demonstrated |

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone stands out due to its specific combination of functional groups that confer unique pharmacological properties.

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have shown that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone effectively inhibits the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The compound's IC50 values indicate significant potency against these cell lines.

- Enzyme Interaction Studies : Binding assays revealed that the compound exhibits strong inhibitory effects on Na+/K+-ATPase, with IC50 values in the low micromolar range. This suggests its potential use in managing conditions associated with dysregulated ion transport.

- Neuropharmacological Studies : Research has indicated that Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone interacts with serotoninergic and dopaminergic receptors, showing promise for applications in treating mood disorders and neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone, and what parameters influence yield optimization?

The compound is typically synthesized via amide coupling reactions. Key steps include activating carboxylic acid derivatives (e.g., using HBTU or EDC) and reacting with piperidine intermediates under inert conditions. Critical parameters include stoichiometric ratios (e.g., 1.2 equivalents of coupling agent), solvent choice (DMF or dichloromethane), and temperature control (room temperature for 16–24 hours). Post-reaction purification via silica gel chromatography (10–50% EtOAc/hexanes) is standard. Yield optimization requires careful monitoring of reaction progress using TLC or LC-MS .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

1H/13C NMR spectroscopy is essential for verifying molecular connectivity, with pyridinyl protons appearing as distinct doublets (δ 7.5–8.5 ppm) and piperidinyl signals as multiplet clusters (δ 1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. Crystallization conditions (e.g., slow evaporation from EtOAc/hexanes) must be optimized to obtain diffraction-quality crystals .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Standard assays include:

- Antimicrobial activity : Agar diffusion tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zones of inhibition measured at 50–100 µg/mL concentrations.

- Antioxidant potential : DPPH radical scavenging assays, comparing IC50 values to ascorbic acid controls.

- Receptor binding : Competitive binding studies against GPCRs (e.g., serotonin receptors) using radiolabeled ligands .

Advanced Research Questions

Q. How can contradictions between in vitro and cellular bioactivity data be resolved?

Discrepancies often arise from poor cellular permeability or metabolic instability. Strategies include:

- LogP measurement : Assess lipophilicity via HPLC to ensure optimal membrane penetration (ideal logP: 2–5).

- Microsomal stability assays : Incubate with liver microsomes (37°C, NADPH cofactor) to identify metabolic hotspots.

- Protease inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in cellular assays to mitigate degradation .

Q. What computational methods elucidate structure-activity relationships (SAR) for pyridinyl-piperidine derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like viral glycoproteins (e.g., RABV G protein) or enzymes. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the phenyl group.

- QSAR modeling : Train models using descriptors like polar surface area and molar refractivity to predict bioactivity .

Q. Which advanced techniques isolate stereoisomers of this compound?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC) resolves enantiomers. For diastereomers, fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is effective. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

Q. How should metabolic stability studies be designed for preclinical evaluation?

- Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (0.5 mg/mL protein) and NADPH (1 mM) for 0–60 minutes. Quench with acetonitrile, then quantify parent compound via LC-MS/MS.

- Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or demethylated products .

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (DMF, dichloromethane).

- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills). Refer to SDS guidelines for storage (dry, <4°C) and disposal (hazardous waste incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.